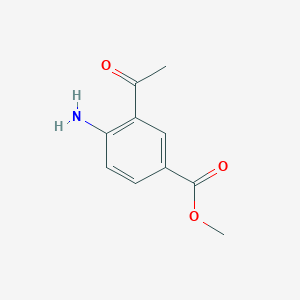

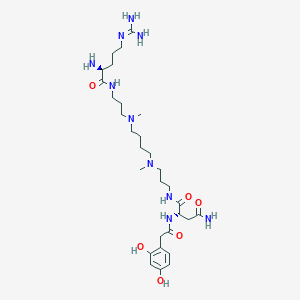

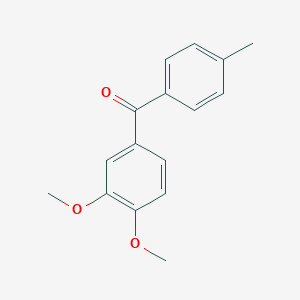

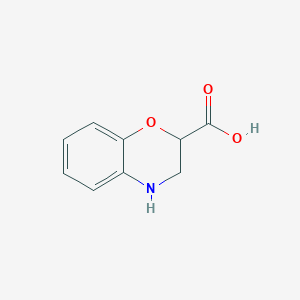

![molecular formula C9H7NO3S B046888 Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 118620-99-8](/img/structure/B46888.png)

Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related benzo[d]thiazole derivatives involves various strategies, including the reaction of benzothiazoles with different reagents under catalyst-free conditions, highlighting the versatility of this chemical scaffold in synthetic chemistry (Nassiri, 2023). Another approach for synthesizing related structures involves palladium-catalyzed oxidative aminocarbonylation-cyclization of specific precursors, demonstrating the compound's accessibility through modern synthetic methods (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of closely related compounds has been elucidated through spectroscopic methods and single-crystal X-ray diffraction (SC-XRD), providing insights into their geometries, bond lengths, and angles. These studies reveal the stability and electronic properties of the molecule, contributing to a deeper understanding of its reactivity and potential applications (Haroon et al., 2019).

Chemical Reactions and Properties

Research on benzo[d]thiazole derivatives includes studies on their reactivity, such as metal-induced tautomerization, which can transform oxazole and thiazole molecules into their carbene tautomers. This reactivity opens up pathways for further chemical transformations and applications (Ruiz & Perandones, 2009).

Physical Properties Analysis

The physical properties of benzo[d]thiazole derivatives, including melting points, solubility, and crystal structures, are crucial for their application in material science and drug design. These properties are determined through various analytical techniques, providing a foundation for the compound's use in diverse fields (Zhang et al., 2021).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are fundamental to understanding the compound's behavior in chemical reactions. Studies on related compounds have explored these properties, shedding light on their potential as intermediates in organic synthesis and their role in forming more complex molecules (Mishra et al., 2014).

Wissenschaftliche Forschungsanwendungen

-

Antioxidant, Analgesic, Anti-inflammatory Applications

- Field : Medicinal Chemistry

- Application Summary : Thiazole derivatives have been found to act as antioxidant, analgesic, and anti-inflammatory drug molecules .

- Results & Outcomes : The outcomes of these applications would also depend on the specific context, but generally, these compounds have been found to have beneficial effects with lesser side effects .

-

Antimicrobial Applications

-

Quorum Sensing Inhibitors

- Field : Microbiology

- Application Summary : Certain benzo[d]thiazole derivatives have been found to inhibit quorum sensing in Gram-negative bacteria .

- Methods & Procedures : These compounds were synthesized and evaluated for their growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa .

- Results & Outcomes : Some compounds showed promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively .

-

Anti-HIV Applications

-

Antifungal Applications

-

Antibacterial and Antifungal Activities

- Field : Microbiology

- Application Summary : 2,4-disubstituted thiazole derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities .

- Methods & Procedures : These compounds were evaluated using the broth microdilution method against Gram-positive bacteria Enterococcus faecalis, against Gram-negative bacteria Pseudomonas aeruginosa, Klebsiella pneumoniae, and E. coli, and against yeast C. albicans, C. glabrata, C. krusei, and C. parapsilosis .

- Results & Outcomes : The results of these evaluations would depend on the specific derivative and the context in which it is being used .

-

Quorum Sensing Inhibitors

- Field : Microbiology

- Application Summary : Certain benzo[d]thiazole derivatives have been found to inhibit quorum sensing in Gram-negative bacteria .

- Methods & Procedures : These compounds were synthesized and evaluated for their growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa .

- Results & Outcomes : Some compounds showed promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively .

-

Antihypertensive Applications

-

Antischizophrenia Applications

-

Antibacterial and Antifungal Activities

- Field : Microbiology

- Application Summary : 2,4-disubstituted thiazole derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities .

- Methods & Procedures : These compounds were evaluated using the broth microdilution method against Gram-positive bacteria Enterococcus faecalis, against Gram-negative bacteria Pseudomonas aeruginosa, Klebsiella pneumoniae, and E. coli, and against yeast C. albicans, C. glabrata, C. krusei, and C. parapsilosis .

- Results & Outcomes : The results of these evaluations would depend on the specific derivative and the context in which it is being used .

Zukünftige Richtungen

The future directions for “Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate” and related compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, the structure-activity relationship (SAR) of these compounds could be investigated to design and synthesize new derivatives with enhanced activities .

Eigenschaften

IUPAC Name |

methyl 2-oxo-3H-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c1-13-8(11)5-2-3-6-7(4-5)14-9(12)10-6/h2-4H,1H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZLSFKNVQDBOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC(=O)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10556124 |

Source

|

| Record name | Methyl 2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate | |

CAS RN |

118620-99-8 |

Source

|

| Record name | Methyl 2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

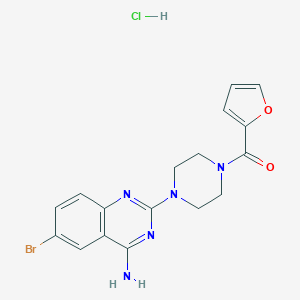

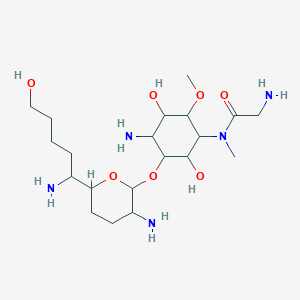

![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)-(9CI)](/img/structure/B46824.png)